ethyl 4-{[3-(1-naphthyl)acryloyl]amino}benzoate
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Overview
Description
Ethyl 4-{[3-(1-naphthyl)acryloyl]amino}benzoate is an organic compound with a complex structure that includes both naphthyl and benzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[3-(1-naphthyl)acryloyl]amino}benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of 3-(1-naphthyl)acryloyl chloride: This is achieved by reacting 1-naphthylacrylic acid with thionyl chloride under reflux conditions.
Amination: The resulting 3-(1-naphthyl)acryloyl chloride is then reacted with 4-aminobenzoic acid in the presence of a base such as triethylamine to form the intermediate amide.
Esterification: Finally, the intermediate amide is esterified with ethanol in the presence of a catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[3-(1-naphthyl)acryloyl]amino}benzoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
Ethyl 4-{[3-(1-naphthyl)acryloyl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-{[3-(1-naphthyl)acryloyl]amino}benzoate involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In the context of anticancer research, it may interfere with cellular signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: A simpler ester with similar functional groups but lacking the naphthyl moiety.
Naphthylacrylic acid: Contains the naphthyl group but lacks the ester and amide functionalities.
4-Aminobenzoic acid: Contains the amino and benzoate groups but lacks the naphthyl and ester functionalities.
Uniqueness
Ethyl 4-{[3-(1-naphthyl)acryloyl]amino}benzoate is unique due to its combination of naphthyl, acrylate, and benzoate groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 4-[[(E)-3-naphthalen-1-ylprop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-2-26-22(25)18-10-13-19(14-11-18)23-21(24)15-12-17-8-5-7-16-6-3-4-9-20(16)17/h3-15H,2H2,1H3,(H,23,24)/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZECYDFJTFXTCT-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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